molecular formula C23H22N2O4S B2901070 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide CAS No. 391876-74-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide

Cat. No. B2901070
M. Wt: 422.5
InChI Key: ZRLILHXZTYMMQP-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management .


Synthesis Analysis

59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize the derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were not specifically mentioned in the source .

Safety And Hazards

The safety and hazards of these derivatives were not specifically mentioned in the source .

Future Directions

The results of the study would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-21-8-4-7-20(15-21)24-23(26)18-9-11-22(12-10-18)30(27,28)25-14-13-17-5-2-3-6-19(17)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLILHXZTYMMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide

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